5-Hydroxyisoindolin-1,3-dion

Übersicht

Beschreibung

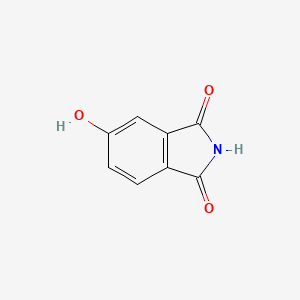

5-Hydroxyisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. . These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a hydroxyl group at position 5.

Wissenschaftliche Forschungsanwendungen

5-Hydroxyisoindoline-1,3-dione has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

5-Hydroxyisoindoline-1,3-dione is a compound that has been found to modulate the dopamine receptor D3 . The dopamine receptor D3 plays a crucial role in the central nervous system and is involved in a variety of neurological processes, including mood regulation, reward, and addiction .

Mode of Action

It is known that it interacts with its target, the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in a variety of effects, depending on the specific context within the body.

Biochemical Pathways

The biochemical pathways affected by 5-Hydroxyisoindoline-1,3-dione are primarily those involving dopamine signaling . By modulating the activity of the dopamine receptor D3, this compound can influence the downstream effects of dopamine signaling, which include a wide range of neurological processes .

Pharmacokinetics

The compound’s interaction with the dopamine receptor d3 suggests that it is able to cross the blood-brain barrier and exert its effects within the central nervous system .

Result of Action

The molecular and cellular effects of 5-Hydroxyisoindoline-1,3-dione’s action are largely dependent on its modulation of the dopamine receptor D3 . By influencing the activity of this receptor, 5-Hydroxyisoindoline-1,3-dione can affect a variety of cellular processes, potentially leading to changes in mood, reward response, and other neurological functions .

Action Environment

The action, efficacy, and stability of 5-Hydroxyisoindoline-1,3-dione can be influenced by a variety of environmental factors. These may include the presence of other neurotransmitters, the specific cellular environment within the brain, and the overall health and physiological state of the individual

Biochemische Analyse

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been tested on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .

Cellular Effects

5-Hydroxyisoindoline-1,3-dione has shown to have effects on various types of cells and cellular processes . It has been investigated against blood cancer using K562 and Raji cell lines . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 5-Hydroxyisoindoline-1,3-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The photoexcited 5-Hydroxyisoindoline-1,3-dione relaxes to its ground state via an efficient nonradiative process due to the presence of a minimum energy conical intersection between its first excited state and ground state .

Temporal Effects in Laboratory Settings

It has been synthesized using simple heating and relatively quick solventless reactions .

Dosage Effects in Animal Models

Metabolic Pathways

It is known to interact with various enzymes or cofactors .

Transport and Distribution

It is known that it interacts with various transporters or binding proteins .

Subcellular Localization

It is known that it interacts with various compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of phthalic anhydride with primary amines, followed by hydroxylation at the 5-position . Another method includes the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb, using isopropanol and water as solvents .

Industrial Production Methods

In industrial settings, the production of 5-Hydroxyisoindoline-1,3-dione often involves large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.

Reduction: The carbonyl groups can be reduced to form hydroxyl groups, leading to the formation of diols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoindoline-1,3-dione: Lacks the hydroxyl group at the 5-position, making it less reactive in certain chemical reactions.

4-Hydroxyisoindoline-1,3-dione: Similar structure but with the hydroxyl group at the 4-position, leading to different reactivity and biological activity.

Uniqueness

5-Hydroxyisoindoline-1,3-dione is unique due to the presence of the hydroxyl group at the 5-position, which enhances its reactivity and potential biological activities. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

5-Hydroxyisoindoline-1,3-dione, also known as 5-hydroxyphthalimide, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, characterization, and various biological effects, supported by empirical data and case studies.

Synthesis and Characterization

The synthesis of 5-hydroxyisoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an amine under controlled conditions. One common method includes the use of acetic acid and zinc dust, resulting in a yield of approximately 19.8 g from a starting material of 121 mmol phthalic anhydride . The structure is confirmed through various spectroscopic techniques such as NMR and MS.

Antimicrobial Activity

Recent studies have shown that derivatives of isoindole-1,3-dione, including 5-hydroxyisoindoline-1,3-dione, exhibit notable antimicrobial properties. For instance, compounds derived from this moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The inhibition zones observed were comparable to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Isoindole Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 15 |

| Compound 2 | Escherichia coli | 12 |

| Compound 3 | Leishmania tropica | IC50 0.0478 μmol/mL |

Anticancer Activity

The anticancer potential of 5-hydroxyisoindoline-1,3-dione has been evaluated against various human cancer cell lines. Studies indicate that these compounds can induce apoptosis and halt the cell cycle in cancer cells such as Caco-2 and HCT-116 . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (μmol/mL) | Mechanism |

|---|---|---|

| Caco-2 | 10.5 | Apoptosis induction |

| HCT-116 | 8.2 | Cell cycle arrest |

Analgesic Activity

In addition to antimicrobial and anticancer properties, certain derivatives of isoindoline-1,3-dione have shown promising analgesic effects. For example, a specific derivative demonstrated analgesic activity exceeding that of metamizole sodium by 1.6 times in laboratory mice . This suggests potential applications in pain management.

Case Studies

A notable case study involved the evaluation of a new derivative of isoindoline-1,3-dione in vivo. The study assessed both acute toxicity and analgesic efficacy using laboratory mice. Results indicated low toxicity levels while confirming significant analgesic effects comparable to established analgesics .

Structure-Activity Relationship (SAR)

The biological activity of isoindoline derivatives is influenced by their structural characteristics. SAR analyses suggest that lipophilicity enhances their antimicrobial and anticancer activities. Modifications such as halogenation have been shown to improve these properties significantly .

Table 3: Structure-Activity Relationship Insights

| Modification | Biological Effect |

|---|---|

| Halogenation | Increased activity against Leishmania tropica |

| Aromatic substitution | Enhanced COX inhibition |

Eigenschaften

IUPAC Name |

5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXFINXXELODNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441664 | |

| Record name | 5-Hydroxyisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50727-06-5 | |

| Record name | 5-Hydroxyisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.